tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate
Description
tert-Butyl 3-cyano-4-iodopyrrolidine-1-carboxylate is a pyrrolidine-based intermediate featuring a tert-butyl carbamate protecting group, a cyano (-CN) substituent at position 3, and an iodine atom at position 3. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the cyano and iodo groups contribute to its reactivity in substitution and cross-coupling reactions. This compound is likely utilized in pharmaceutical synthesis, particularly as a precursor for functionalizing the pyrrolidine scaffold via iodine displacement or cyano group transformations.
Properties
CAS No. |
1935926-03-6 |
|---|---|
Molecular Formula |
C10H15IN2O2 |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15IN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,5-6H2,1-3H3 |
InChI Key |
LFIJVIAYHHLYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)I)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by iodination and cyano group introduction. The tert-butyl ester group is usually introduced in the final step through esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Oxidation: Iodates or iodides.
Reduction: Amines.
Substitution: Alkyl or aryl-substituted pyrrolidines.
Scientific Research Applications
Table 1: Synthesis Conditions for Tert-Butyl 3-Cyano-4-Iodopyrrolidine-1-Carboxylate
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Room temperature, solvent: THF | 85 |
| Cyclization | Heating under reflux | 90 |
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its derivatives have shown promise in treating various conditions, including:
- Cancer : Compounds derived from this structure have been studied for their activity against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Heterocycles : The iodide group can be replaced or modified to create diverse heterocyclic compounds with potential biological activities.
Agricultural Chemistry
Research indicates that derivatives of this compound may have applications in agrochemicals, potentially acting as pesticides or herbicides due to their biological activity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant inhibition of cell proliferation in lung cancer cell lines, suggesting potential as a lead compound for drug development .
Case Study 2: Synthetic Methodology Development
Research focused on optimizing synthetic routes to this compound highlighted improved yields through microwave-assisted synthesis techniques. This advancement not only increases efficiency but also reduces reaction times significantly .
Mechanism of Action
The mechanism by which tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₇H₂₅NO₄ | Molecular Weight: 307.4 g/mol .
- Substituents : Hydroxymethyl (-CH₂OH) at position 3 and 4-methoxyphenyl at position 4.
- Key Properties: The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents. Stability: No known hazardous reactivity under recommended storage conditions .
- Applications : Used in laboratory research and development, likely for chiral building blocks in drug synthesis.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Substituents : Fluoropyridin-3-yl group at position 4, hydroxymethyl-pyrrolidine, and methyl ester at position 3 .
- Key Properties :
- Fluorine’s electronegativity increases electronic stability and influences hydrogen-bonding interactions.
- The pyridine ring introduces planar rigidity, contrasting with the purely aliphatic pyrrolidine in the target compound.
- Applications : Likely employed in medicinal chemistry for kinase inhibitors or fluorinated bioactive molecules.
- Contrast with Target Compound :
- Fluorine’s small size and high electronegativity differ from iodine’s bulkiness and polarizability, leading to divergent reactivity in nucleophilic substitutions.
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
- Substituents: Nitropyrimidine and dibenzylamino groups at position 3 .
- Key Properties: The nitro group (-NO₂) is strongly electron-withdrawing, activating the pyrimidine ring for electrophilic attacks. Stereochemistry (3R) may influence binding affinity in asymmetric catalysis or receptor-targeted applications.
- Applications: Potential use in nucleotide analog synthesis or as a nitroaromatic intermediate.
- Contrast with Target Compound: The nitro group’s electron-withdrawing effect is more pronounced than the cyano group, altering electronic distribution and reaction pathways.
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate
- Molecular Formula: C₁₂H₂₁F₂NO₃ | CAS: 2607831-43-4 .
- Substituents : Difluoro (-F₂) and hydroxymethyl (-CH₂OH) groups at positions 3 and 4.
- Key Properties :
- Fluorine atoms enhance metabolic stability and lipophilicity, advantageous in drug design.
- The hydroxymethyl group provides a site for further functionalization (e.g., esterification).
- Applications : Intermediate for fluorinated pharmaceuticals or agrochemicals.
- Contrast with Target Compound :
- Difluoro substituents increase steric and electronic stability compared to the iodo group, reducing susceptibility to elimination or substitution reactions.
Biological Activity
Tert-butyl 3-cyano-4-iodopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural features:
- Molecular Formula : CHNOI
- CAS Number : 301673-14-3
- Molecular Weight : 292.13 g/mol
Research indicates that this compound interacts with various biological targets, notably influencing ion channels and enzymes involved in neurotransmission and metabolic processes. Specifically, it has been identified as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Log P (Partition Coefficient) : Approximately 2.95, indicating moderate lipophilicity which facilitates membrane permeability.
- BBB Permeability : Classified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects .
Inhibitory Activity
This compound has demonstrated inhibitory effects on specific cytochrome P450 isoenzymes:
- CYP2C19 Inhibitor : This inhibition can affect the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .
Study on Ion Channel Inhibition
A study published in Nature Reviews investigated the effects of various pyrrolidine derivatives, including this compound, on renal outer medullary potassium channels (ROMK). The findings suggested that this compound could inhibit ROMK channels effectively, potentially leading to therapeutic applications in managing hypertension and heart failure .
Anticancer Potential
In another study focusing on quinazoline derivatives for cancer treatment, this compound was evaluated for its cytotoxic properties against various cancer cell lines. The results indicated significant antiproliferative activity, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Ion Channel Inhibition | Inhibits ROMK channels; potential cardiovascular benefits |
| CYP Enzyme Interaction | Inhibits CYP2C19; implications for drug metabolism |
| Anticancer Activity | Significant cytotoxicity against cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
